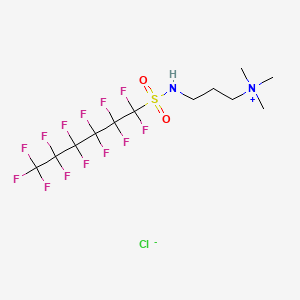
Tropine phenylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropine phenylacetate hydrochloride is a chemical compound derived from tropane alkaloids, which are naturally occurring compounds found in various plants, particularly in the Solanaceae family Tropane alkaloids are known for their pharmacological properties, and this compound is no exception
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tropine phenylacetate hydrochloride typically involves the esterification of tropine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Esterification: Tropine reacts with phenylacetyl chloride in the presence of pyridine to form tropine phenylacetate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction and purification steps into a single continuous process .
Analyse Chemischer Reaktionen
Types of Reactions
Tropine phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce tropine phenylacetate alcohol.
Wissenschaftliche Forschungsanwendungen
Tropine phenylacetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of tropine phenylacetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. As a muscarinic antagonist, it blocks the action of acetylcholine, leading to various physiological effects. This mechanism is similar to that of other tropane alkaloids, such as atropine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A well-known tropane alkaloid with similar pharmacological properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Cocaine: A tropane alkaloid with stimulant properties.
Uniqueness
Tropine phenylacetate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
3087-02-3 |
|---|---|
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H |
InChI-Schlüssel |
IFNUPGBWWRYLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)


![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)

![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)





